molecular formula C7H4BrF3IN B1287850 2-Bromo-4-iodo-6-(trifluoromethyl)aniline CAS No. 952901-54-1

2-Bromo-4-iodo-6-(trifluoromethyl)aniline

Cat. No.: B1287850
CAS No.: 952901-54-1
M. Wt: 365.92 g/mol
InChI Key: FPMZGDUOEPNFQS-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4BrF3IN It is a halogenated aniline derivative, characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 4-(trifluoromethyl)aniline. The process includes:

    Iodination: The subsequent introduction of an iodine atom using iodine or an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-iodo-6-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce azide or thiocyanate groups.

Scientific Research Applications

2-Bromo-4-iodo-6-(trifluoromethyl)aniline has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline and its derivatives depends on their specific applications. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-6-(trifluoromethyl)aniline
  • 4-Bromo-3-(trifluoromethyl)aniline
  • 2,6-Dibromo-4-(trifluoromethyl)aniline

Uniqueness

2-Bromo-4-iodo-6-(trifluoromethyl)aniline is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to similar compounds. The combination of halogens and the trifluoromethyl group imparts unique electronic and steric properties, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-bromo-4-iodo-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3IN/c8-5-2-3(12)1-4(6(5)13)7(9,10)11/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMZGDUOEPNFQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589866
Record name 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952901-54-1
Record name 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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